N-Fmoc-6-Methoxy-L-tryptophan

Description

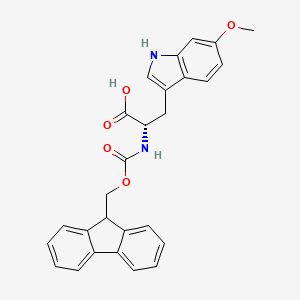

N-Fmoc-6-Methoxy-L-Tryptophan (CAS: 2173568-57-3) is a protected derivative of the amino acid L-tryptophan, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and a methoxy (-OMe) substituent at the 6-position of the indole ring. Its molecular formula is C₂₇H₂₄N₂O₅, with a molecular weight of 456.49 g/mol . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-33-17-10-11-18-16(14-28-24(18)13-17)12-25(26(30)31)29-27(32)34-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZGGMPKOBZXJX-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-6-Methoxy-L-tryptophan typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-diisopropylcarbodiimide (DIC) or N-hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-6-Methoxy-L-tryptophan undergoes various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The carbonyl group in the Fmoc protecting group can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the Fmoc group can produce the corresponding amine .

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

N-Fmoc-6-Methoxy-L-Tryptophan serves as an essential building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino functionality during peptide bond formation, allowing for controlled reactions and minimizing side reactions. This property enhances the efficiency and yield of peptide synthesis processes.

Comparison with Other Tryptophan Derivatives

The structural features of this compound make it distinct from other tryptophan derivatives. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Features |

|---|---|

| N-Fmoc-4-Methoxy-L-Tryptophan | Methoxy substitution at the 4-position |

| N-Fmoc-5-Methoxy-D-Tryptophan | Methoxy substitution at the 5-position |

| This compound | Methoxy substitution at the 6-position |

| N-Fmoc-4-Bromo-L-Tryptophan | Bromine substitution at the 4-position |

This unique arrangement allows this compound to influence biological interactions differently than its counterparts, making it particularly useful in specific peptide applications.

Influence on Biological Processes

Research involving this compound often focuses on its interactions with biological macromolecules. Studies have shown that modifications to tryptophan can significantly influence various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Drug Development : Its structural properties make it a candidate for developing novel therapeutic agents targeting various diseases.

Case Study 1: Peptide Stability Investigation

A study investigated the stability of peptides containing this compound in human serum. The results indicated that peptides synthesized with this derivative exhibited enhanced stability compared to their linear counterparts. For instance, a linear peptide was almost fully degraded within 45 minutes, while its stapled version remained intact for over 6 hours .

Case Study 2: Electrophilic Substitution Mechanism

Another research focused on the electrophilic substitution reactions involving tryptophan derivatives, including this compound. The presence of the methoxy group at the C-6 position was found to activate the C-2 position of the indole nucleus towards electrophilic attack, facilitating further chemical transformations necessary for drug development .

Mechanism of Action

The mechanism of action of N-Fmoc-6-Methoxy-L-tryptophan involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the free amine, which can then participate in various biochemical reactions. The indole moiety can interact with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between N-Fmoc-6-Methoxy-L-Tryptophan and analogous Fmoc-protected tryptophan derivatives:

Key Observations:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OMe) in this compound is electron-donating, which may enhance the indole ring's stability and alter π-π interactions in peptide structures. Steric Bulk: The Fmoc group (≈244 g/mol) dominates steric considerations, but substituents like -Boc (tert-butoxycarbonyl) in Fmoc-L-Trp(Boc)-OH add further bulk, impacting peptide chain flexibility .

Molecular Weight Trends: Halogenated derivatives exhibit higher molecular weights compared to non-halogenated analogs (e.g., 460.91 g/mol for 6-Cl vs. 456.49 g/mol for 6-OMe) due to chlorine's atomic mass. Fluorine substitution results in a lower molecular weight (444.45 g/mol) . Dual-protected derivatives like Fmoc-L-Trp(Boc)-OH have significantly higher molecular weights (526.60 g/mol) due to the combined Fmoc and Boc groups .

Positional Isomerism :

- Substitution at the 6-position (e.g., 6-OMe, 6-F, 6-Cl) vs. 5- or 7-positions alters the indole ring's electronic landscape. For example, 6-substituted derivatives may exhibit distinct stacking interactions in peptide helices compared to 5- or 7-substituted analogs .

Commercial Availability and Pricing

Biological Activity

N-Fmoc-6-Methoxy-L-Tryptophan is a synthetic derivative of the essential amino acid tryptophan, distinguished by its 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxy group at the 6-position of the indole ring. This compound plays a vital role in peptide synthesis and exhibits various biological activities that are significant in both research and therapeutic contexts.

- Molecular Formula : C₁₉H₁₈N₂O₅

- Molecular Weight : Approximately 456.498 g/mol

- Structure : The presence of the Fmoc group allows for selective protection of the amino group during peptide synthesis, enhancing the compound's utility in creating complex peptides with controlled reactions.

Biological Significance

This compound is primarily utilized as a building block in peptide synthesis. Its biological activity is closely linked to its structural modifications compared to natural tryptophan, which can influence various physiological processes:

- Peptide Synthesis : The Fmoc protecting group facilitates solid-phase peptide synthesis (SPPS), allowing for the assembly of peptides with high purity and yield .

- Neurotransmitter Precursor : As a derivative of tryptophan, it is involved in serotonin biosynthesis, impacting mood regulation and potentially influencing conditions such as depression and anxiety .

- Interactions with Biological Macromolecules : Research indicates that tryptophan derivatives can interact with proteins and enzymes, affecting their activity and stability. This interaction is crucial for understanding the structure-function relationship in proteins.

Table 1: Summary of Biological Activities

Case Study: Neurotransmitter Modulation

A study explored the effects of this compound on serotonin receptor activity. Researchers found that modifications to tryptophan can significantly alter receptor binding affinities, suggesting potential therapeutic applications in treating mood disorders. The study highlighted how structural variations can lead to different biological outcomes, emphasizing the importance of this compound in neuropharmacology .

Table 2: Comparative Analysis with Other Tryptophan Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Fmoc-4-Methoxy-L-Tryptophan | Methoxy at 4-position | Similar peptide synthesis capabilities |

| N-Fmoc-5-Methoxy-D-Tryptophan | Methoxy at 5-position | Variations in receptor interactions |

| This compound | Methoxy at 6-position | Enhanced serotonin pathway engagement |

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development, particularly in creating peptide-based therapeutics. Its ability to modulate biological pathways suggests potential applications in treating various disorders linked to neurotransmitter imbalances, such as depression and anxiety disorders .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-Fmoc-6-Methoxy-L-tryptophan, and how can purity be ensured?

- Synthesis Protocol : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

- Deprotection : Removal of the Fmoc group using 20% piperidine in DMF .

- Coupling : Activation of the carboxyl group with HBTU/HOBt or Oxyma Pure/DIC in DMF .

- Methoxy Group Stability : Ensure reaction conditions (e.g., temperature <25°C) avoid cleavage of the methoxy substituent .

Q. How should this compound be stored to prevent degradation?

- Storage Conditions : Store at -20°C in anhydrous DMF or as a lyophilized powder. Avoid repeated freeze-thaw cycles to prevent racemization .

- Stability Monitoring : Conduct periodic NMR (1H, 13C) or LC-MS to detect hydrolysis of the methoxy group or Fmoc deprotection .

Q. What analytical methods are recommended for characterizing this compound?

- Primary Techniques :

- HPLC : Assess purity and detect byproducts (e.g., deprotected tryptophan) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: expected [M+H]+ ~527.6 g/mol) .

- Optical Rotation : Verify enantiomeric purity ([α]D24 ≈ -20° in DMF for L-isomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Context : Discrepancies arise from solvent polarity and temperature effects. For example:

- High Solubility : In DMF or DMSO (>50 mg/mL) due to Fmoc hydrophobicity .

- Low Solubility : In aqueous buffers (<1 mg/mL at pH 7.4) .

Q. What strategies mitigate racemization during peptide coupling involving this compound?

- Risk Factors : Prolonged coupling times (>2 hours) or basic conditions (pH >9) increase racemization .

- Optimization :

- Activation Reagents : Replace HOBt with Oxyma Pure to reduce side reactions .

- Temperature Control : Perform reactions at 4°C to slow racemization kinetics .

- Monitoring : Use Marfey’s reagent to quantify D-isomer contamination via HPLC .

Q. How does the methoxy group at position 6 influence tryptophan’s spectroscopic properties?

- UV-Vis Analysis : The methoxy group red-shifts the absorbance maximum (Δλ ≈ 5 nm vs. unmodified tryptophan) due to electron-donating effects .

- Fluorescence Quenching : Methoxy substitution reduces quantum yield (Φ ≈ 0.08 vs. Φ ≈ 0.13 for Trp), critical for Förster resonance energy transfer (FRET) studies .

Q. What are the limitations of using this compound in enzymatic assays?

- IDO/Tryptophan Hydroxylase Interference : The methoxy group may inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), necessitating control experiments with unmodified tryptophan .

- Redox Sensitivity : The methoxy group is prone to oxidation under high ROS conditions; include antioxidants (e.g., ascorbate) in assay buffers .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.